A Technical Guide to 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic Acid: A Bifunctional Building Block for Advanced Scientific Research
A Technical Guide to 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic Acid: A Bifunctional Building Block for Advanced Scientific Research
Abstract
This guide provides an in-depth technical overview of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid, an unnatural amino acid (UAA) that uniquely merges the robust metal-chelating properties of 2,2'-bipyridine (bpy) with the versatile biochemical functionality of an alanine scaffold. We will explore its molecular architecture, strategic synthetic pathways, and key applications that position this molecule at the nexus of coordination chemistry, materials science, and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this hybrid molecule for creating novel catalysts, functional materials, and therapeutic agents.
Introduction: The Strategic Value of a Hybrid Molecule
In the pursuit of novel molecular function, the fusion of distinct chemical moieties into a single, cohesive structure offers a powerful design strategy. 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid, commonly referred to as Bipyridylalanine (BpyAla), exemplifies this approach. It is a non-canonical or unnatural amino acid (UAA) that provides a direct and covalent linkage between the worlds of biology and coordination chemistry.[1][2]
The strategic importance of BpyAla stems from its two core components:
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The 2,2'-Bipyridine Moiety: A renowned bidentate chelating ligand, 2,2'-bipyridine forms stable complexes with a vast array of transition metals.[3][4] Its delocalized π-electron system, redox stability, and predictable coordination geometry make it a cornerstone of catalysis, supramolecular chemistry, and the development of luminescent materials.[3][5][6]
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The Amino Acid Scaffold: The aminopropanoic acid backbone provides a gateway to biological systems. It allows BpyAla to be incorporated into peptides and proteins using standard solid-phase synthesis or advanced genetic code expansion techniques, thereby introducing a specific metal-binding site into a macromolecular structure.[1][2][7]
This unique combination allows scientists to design sophisticated systems, such as artificial metalloenzymes for novel catalysis or peptide-drug conjugates with targeted activity.[1][][9] This guide will provide the foundational knowledge required to effectively utilize BpyAla in these and other cutting-edge applications.
Molecular Architecture and Physicochemical Profile
The structure of BpyAla consists of an alanine residue in which the methyl group is substituted with a 2,2'-bipyridine ring at the 5-position.[7][10] This precise connectivity is crucial for its function, positioning the metal-chelating unit on the side chain where it can interact with its environment without disrupting the peptide backbone.
Core Structural Identifiers
A summary of the key identifiers and computed properties for 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is presented below. Note that different CAS numbers may exist for racemic and enantiomerically pure forms.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid | [7][10] |
| Common Synonyms | BpyAla, (2,2'-Bipyridin-5-yl)alanine | [7][10] |
| CAS Number | 1219368-79-2 (racemic/unspecified) | [7][10][11] |
| 146581-79-5 (L-form / (S)-enantiomer) | [12] | |
| Molecular Formula | C₁₃H₁₃N₃O₂ | [7][10] |
| Molecular Weight | 243.26 g/mol | [7][10][12] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N | [7][10] |
Structural Visualization
Caption: 2D structure of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid.
Strategic Synthesis and Purification
The synthesis of BpyAla is a multi-step process that requires careful planning, particularly in the construction of the substituted bipyridine core. The primary challenge in many bipyridine syntheses is the propensity of the bipyridine product to chelate the metal catalyst, which can lead to decreased catalytic activity and lower yields.[5] Therefore, the choice of coupling reaction and conditions is a critical experimental parameter.
Retrosynthetic Strategy
A common and effective approach involves a two-stage process:
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Formation of the Bipyridine Core: A functionalized bipyridine is synthesized, typically via a palladium-catalyzed cross-coupling reaction such as Suzuki, Stille, or Negishi coupling.[5][13] This creates the C-C bond between the two pyridine rings.
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Installation of the Alanine Moiety: The aminopropanoic acid side chain is then attached to the pre-formed bipyridine scaffold.
Caption: Retrosynthetic analysis for BpyAla synthesis.
Exemplary Synthesis Protocol: Suzuki Coupling Approach
This protocol is a representative, self-validating workflow. Researchers should optimize conditions based on available starting materials and equipment.
Step 1: Synthesis of 5-Methyl-2,2'-bipyridine
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Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (3.0 eq).
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Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).
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Reaction: Heat the mixture to 90 °C and stir under argon for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Bromination of 5-Methyl-2,2'-bipyridine
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Reaction Setup: Dissolve the 5-methyl-2,2'-bipyridine from Step 1 in carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture under a UV lamp for 4-6 hours until TLC indicates consumption of the starting material.
-
Workup: Cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer and concentrate to yield crude 5-(bromomethyl)-2,2'-bipyridine. Use this product promptly in the next step.
Step 3: Alkylation and Hydrolysis
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Anion Formation: In a separate flask under argon, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl acetamidomalonate (1.1 eq) and stir for 30 minutes at room temperature.
-
Alkylation: Add the crude 5-(bromomethyl)-2,2'-bipyridine from Step 2 dropwise to the malonate solution. Stir at room temperature overnight.
-
Hydrolysis & Decarboxylation: Concentrate the reaction mixture. Add concentrated hydrochloric acid and reflux for 6-8 hours to hydrolyze the ester and amide groups and effect decarboxylation.
-
Isolation: Cool the solution. Adjust the pH to neutral (pH ~6-7) with a base (e.g., NaOH or an ion-exchange resin) to precipitate the amino acid.
-
Purification: Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid. Further purification can be achieved by recrystallization.
Core Applications and Mechanistic Insights
The dual functionality of BpyAla has led to its application in several advanced research areas.[7]
Coordination Chemistry and Materials Science
The bipyridine unit and the carboxylic acid group make BpyAla an exceptional ligand for the construction of Metal-Organic Frameworks (MOFs).[7]
-
Mechanism of Action: The two nitrogen atoms of the bipyridine chelate a metal ion, while the carboxylate group of the alanine moiety can coordinate to an adjacent metal center. This dual-coordination capability allows BpyAla to act as a highly effective linker, creating stable, porous, three-dimensional structures.
-
Field-Proven Application: MOFs constructed using bipyridine-functionalized linkers have shown significant promise in applications like selective CO₂ capture, gas storage, and heterogeneous catalysis.[7] The inherent chirality of BpyAla can also be used to impart enantioselectivity to these frameworks.
Biomedical Research and Drug Discovery
BpyAla is a powerful tool for interfacing transition metal chemistry with biological systems.
-
Artificial Metalloenzyme Design: The most prominent application is the site-specific incorporation of BpyAla into proteins via amber stop codon suppression.[1][2] This technique allows researchers to install a custom metal-binding site at any desired position within a protein's structure.
-
Causality: By introducing a copper ion to a protein containing BpyAla, researchers have created artificial enzymes capable of catalyzing enantioselective Friedel-Crafts reactions—a transformation not found in nature.[1] The protein scaffold provides a chiral environment around the catalytically active copper-BpyAla complex, dictating the stereochemical outcome of the reaction.
-
Caption: BpyAla in an artificial metalloenzyme.
-
Enzyme Inhibition: Preliminary studies suggest that BpyAla may exhibit inhibitory activity against cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[7] These enzymes are critical for drug metabolism.
-
Mechanistic Insight: The bipyridine moiety can coordinate to the heme iron center in the enzyme's active site, potentially blocking substrate access and inhibiting metabolic activity. This makes BpyAla an interesting scaffold for developing novel enzyme inhibitors.
-
-
Therapeutic Complexes: Ternary copper(II) complexes involving bipyridine and other amino acids have demonstrated significant antiproliferative and antibacterial properties, suggesting a potential therapeutic avenue for BpyAla-containing compounds.[14][15]
Quality Control and Characterization: A Self-Validating System
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the two distinct pyridine rings (typically in the 7.5-9.0 ppm range), as well as the diastereotopic protons of the β-carbon (CH₂) and the α-proton (CH) of the alanine backbone.
-
¹³C NMR: Will confirm the presence of all 13 unique carbon atoms, including the carboxyl carbon (~170-175 ppm) and the aromatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 244.11, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be used to determine the purity of the final compound, which should ideally be >95% for most research applications. Chiral HPLC is required to determine the enantiomeric excess (ee) if an asymmetric synthesis was performed.
Future Directions and Outlook
The unique attributes of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid open up numerous avenues for future research. Its incorporation into peptides could lead to the development of novel peptide-based sensors that change their conformation or fluorescence upon metal binding. The well-established photophysical properties of bipyridine-metal complexes also suggest that BpyAla could be used to create photosensitizers or light-emitting materials that can be directly integrated into biological systems or self-assembling structures.[6] As synthetic methodologies for UAAs continue to advance, the accessibility and application of this powerful building block are set to expand, promising further innovations in catalysis, medicine, and materials science.
References
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Suresh, E., et al. (2021). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
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Drienovská, I., et al. (2020). Using BpyAla to generate copper artificial metalloenzymes: a catalytic and structural study. Chemical Science, 11(13), 3363–3369. Available at: [Link]
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Taylor & Francis Online. (n.d.). Bipyridine – Knowledge and References. Available at: [Link]
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Mihaljević, I., et al. (2021). Ternary Copper(II) Coordination Compounds with Nonpolar Amino Acids and 2,2′-Bipyridine: Monomers vs. Polymers. MDPI. Available at: [Link]
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Rojas-Serrato, F., et al. (2021). Ternary complex formation of the copper (II)-2,2′-Bipyridine system with some amino acids. ResearchGate. Available at: [Link]
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Kittilstved, K. R., et al. (2011). Evolution of Iron(II)-Finger Peptides Using a Bipyridyl Amino Acid. Journal of the American Chemical Society, 133(29), 11071–11073. Available at: [Link]
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